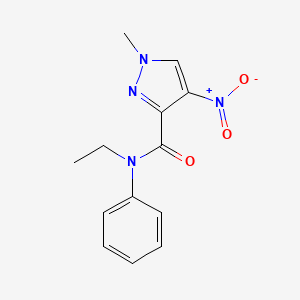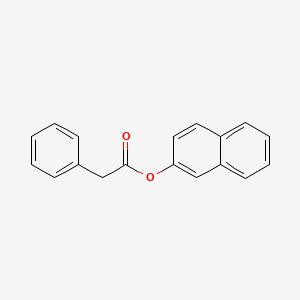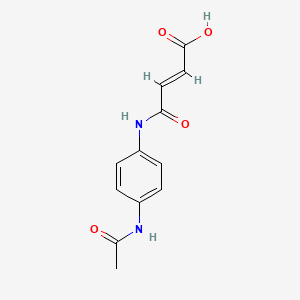![molecular formula C44H60N4O12 B11706966 1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and pyrrolidinone groups
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) involves several steps. The synthetic routes typically include the formation of the dibenzo crown ether structure followed by the introduction of pyrrolidinone groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming stable complexes that can influence various biochemical processes. The pyrrolidinone groups may interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) include other dibenzo crown ethers and pyrrolidinone derivatives. this compound is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties. Some similar compounds include:
Dibenzo crown ethers: These compounds share the crown ether structure but lack the pyrrolidinone groups.
Pyrrolidinone derivatives: These compounds contain the pyrrolidinone group but do not have the complex crown ether structure.
This uniqueness makes 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C44H60N4O12 |
|---|---|
Peso molecular |
837.0 g/mol |
Nombre IUPAC |
1-[[15,30,31-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaen-14-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C44H60N4O12/c49-41-5-1-9-45(41)29-33-25-37-38(26-34(33)30-46-10-2-6-42(46)50)58-22-18-54-15-16-56-20-24-60-40-28-36(32-48-12-4-8-44(48)52)35(31-47-11-3-7-43(47)51)27-39(40)59-23-19-55-14-13-53-17-21-57-37/h25-28H,1-24,29-32H2 |
Clave InChI |
RQNJYUKWBAKHFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCOCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)



![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)

![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)

